molecular formula C6H12O B1280170 2,3-Dimethylbut-3-en-1-ol CAS No. 1708-93-6

2,3-Dimethylbut-3-en-1-ol

Cat. No. B1280170
CAS RN: 1708-93-6
M. Wt: 100.16 g/mol
InChI Key: OSUIFWPTEFZCMB-UHFFFAOYSA-N
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Description

2,3-Dimethylbut-3-en-1-ol is a chemical compound that is related to various research areas, including organic synthesis and reaction mechanisms. While the provided papers do not directly discuss 2,3-Dimethylbut-3-en-1-ol, they do provide insights into related compounds and reactions that can help us understand the properties and reactivity of this molecule.

Synthesis Analysis

The synthesis of compounds related to 2,3-Dimethylbut-3-en-1-ol involves multiple steps and can be achieved through different pathways. For instance, the synthesis of 3-trimethylsilyl-4-dimethyl(phenyl)silylbut-3-en-2-one involves silyl-cupration of trimethylsilylacetylene followed by acetylation . This process indicates that silyl groups can be introduced and later removed selectively, which could be relevant for the synthesis of 2,3-Dimethylbut-3-en-1-ol by modifying the functional groups accordingly.

Molecular Structure Analysis

Although the papers do not directly discuss the molecular structure of 2,3-Dimethylbut-3-en-1-ol, they do provide information on related compounds. For example, the molecular structure and computational studies on a complex molecule with a dimethylcyclobutyl group were characterized using single-crystal X-ray diffraction and density functional theory (DFT) calculations . These techniques could similarly be applied to determine the molecular structure of 2,3-Dimethylbut-3-en-1-ol.

Chemical Reactions Analysis

The decomposition of 2,3-dimethylbutane in the presence of oxygen leads to various products, including 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene . This suggests that 2,3-Dimethylbut-3-en-1-ol could potentially undergo similar oxidative decomposition reactions under certain conditions. Additionally, the gas-phase decomposition of 2,3-dimethylbutan-2-ol catalyzed by hydrogen bromide produces 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene , indicating that halide catalysis could be a relevant reaction pathway for 2,3-Dimethylbut-3-en-1-ol as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Dimethylbut-3-en-1-ol can be inferred from related compounds. For instance, the photoaddition of 2,3-dimethylbut-2-ene to benzene is promoted by a proton donor , which could suggest that 2,3-Dimethylbut-3-en-1-ol may also participate in similar photochemical reactions. The effects of substituents on reaction rates, as discussed in the decomposition of 2,3-dimethylbutan-2-ol , could provide insights into the reactivity of 2,3-Dimethylbut-3-en-1-ol under different conditions.

Scientific Research Applications

1. Catalysis and Reaction Kinetics

Research has explored the use of 2,3-dimethylbut-3-en-1-ol in various catalytic processes and reaction kinetics. Johnson and Stimson (1968) described the gas-phase decomposition of 2,3-dimethylbutan-2-ol into 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene, catalyzed by hydrogen bromide (Johnson & Stimson, 1968). Similarly, Handa et al. (1999) investigated the isomerization of 2,3-dimethylbut-1-ene over solid base catalysts (Handa et al., 1999).

2. Isomerization and Exchange Reactions

Kemball et al. (1972) studied exchange reactions of 3,3-dimethylbut-1-ene with deuterium oxide, leading to the formation of 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene, highlighting the role of 2,3-dimethylbut-3-en-1-ol in understanding the properties of oxide catalysts for reactions of olefins (Kemball et al., 1972).

3. Thermal Decomposition Studies

Flowers et al. (1970) and Shiroudi & Zahedi (2016) both conducted studies on the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane, which produces 2,3-dimethylbut-3-en-2-ol, providing insights into the reaction mechanisms and kinetic rate constants (Flowers et al., 1970); (Shiroudi & Zahedi, 2016).

4. Spectroscopic Analysis and Catalytic Reactions

Li et al. (2003) utilized spectroscopic data in the study of homogeneous catalytic hydroformylation reactions involving 3,3-dimethylbut-1-ene, providing insights into the spectral characteristics and reaction pathways involving compounds like 2,3-dimethylbut-3-en-1-ol (Li et al., 2003).

Safety And Hazards

This compound is classified under the GHS02 and GHS07 hazard pictograms . It has hazard statements H226, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

2,3-dimethylbut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-5(2)6(3)4-7/h6-7H,1,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUIFWPTEFZCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504096
Record name 2,3-Dimethylbut-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbut-3-en-1-ol

CAS RN

1708-93-6
Record name 2,3-Dimethylbut-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Campestrini, U Tonellato - European Journal of Organic …, 2002 - Wiley Online Library
The photooxidation of various olefins in homogeneous solution under an oxygen atmosphere, by use of visible light, a dye sensitizer, and an oxygen‐transfer catalyst, has been …
RS Coleman, SR Gurrala, S Mitra… - The Journal of Organic …, 2005 - ACS Publications
Full details of the asymmetric total syntheses of the dibenzocyclooctadiene lignans interiotherin A, angeloylgomisin R, gomisin O, and gomisin E (epigomisin O) are presented. The …
Number of citations: 37 pubs.acs.org
Y Peng, ZB Luo, JJ Zhang, L Luo… - Organic & Biomolecular …, 2013 - pubs.rsc.org
Collective synthesis of anti-malarial 2,7′-cyclolignans has been stereoselectively achieved employing (±)-cyclogalgravin (2) as a linchpin through a series of functional group …
Number of citations: 35 pubs.rsc.org
Y Cai, BP Roberts - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
Alkenyloxy(diphenyl)silanes that contain a terminal double bond undergo radical-chain cyclisation at 60–65 C, in the presence of di-tert-butyl hyponitrite as initiator and a thiol as a …
Number of citations: 51 pubs.rsc.org
SM Bruno, AA Valente, IS Gonçalves… - Coordination Chemistry …, 2023 - Elsevier
The metal-catalyzed epoxidation of olefins is an important reaction in organic synthesis, as epoxides are useful intermediates for the production of bulk and fine chemicals. Molybdenum …
Number of citations: 2 www.sciencedirect.com
I Washington - 2003 - search.proquest.com
The goal of this dissertation is to help achieve a strong understanding of epoxidation transition states and stereoelectronics in order to aid in the rational design of a general asymmetric …
Number of citations: 2 search.proquest.com
T Hirn - 2007 - tuprints.ulb.tu-darmstadt.de
Ein vielversprechender Ansatz zur Synthese von Peptidmimetika ist das Konzept der Präsentation pharmakophorer Gruppen am Ketidrückgrat. Dafür ist eine iterative asymmetrische …
Number of citations: 4 tuprints.ulb.tu-darmstadt.de

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